蛋白激酶C-θ 抑制剂

描述

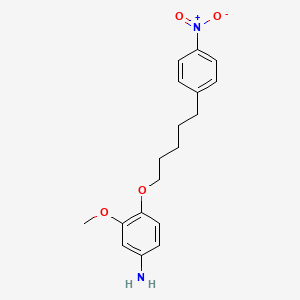

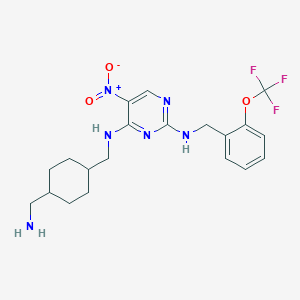

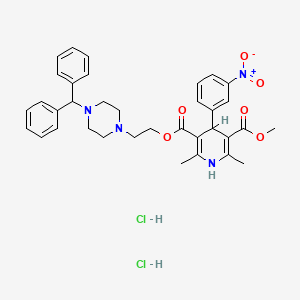

PKC-theta inhibitor is a useful research compound. Its molecular formula is C20H25F3N6O3 and its molecular weight is 454.4 g/mol. The purity is usually >98% (or refer to the Certificate of Analysis).

The exact mass of the compound PKC-theta inhibitor is 454.194 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BenchChem offers high-quality PKC-theta inhibitor suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PKC-theta inhibitor including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

癌症治疗

蛋白激酶C-θ 在 T 细胞活化和增殖中起着重要作用,这些过程在癌症进展中至关重要。靶向蛋白激酶C-θ 的抑制剂可以破坏这些过程,从而有可能阻止肿瘤生长和转移。 例如,选择性靶向蛋白激酶C-θ 核转运在减少间充质基因特征和重新激活免疫治疗抵抗性癌症中功能失调的 CD8+ T 细胞方面显示出希望 . 此外,蛋白激酶C-θ 在各种癌症中的新兴功能表明,抑制它会导致细胞异常增殖、迁移和侵袭,从而减轻恶性表型 .

神经系统疾病

蛋白激酶C-θ 抑制剂与神经系统疾病的治疗有关。该酶在 T 细胞功能中的作用表明,抑制它可以调节中枢神经系统的炎症反应。 这种调节对阿尔茨海默病等疾病具有潜在的治疗意义,在这些疾病中,蛋白激酶C-θ 的失调与突触功能障碍和认知能力下降有关 .

心血管疾病

在心血管疾病中,蛋白激酶C-θ 参与心脏反应和重塑。 抑制它可以调节这些过程,为心力衰竭和高血糖诱发的心血管并发症等疾病提供治疗策略 .

免疫治疗

蛋白激酶C-θ 抑制剂因其在增强免疫治疗功效中的作用而受到研究。 通过选择性抑制蛋白激酶C-θ,研究人员旨在降低对免疫治疗的抵抗力,特别是在转移性癌症中 . 这种方法可以重新激活由于慢性癌症进展而变得功能失调的 T 细胞。

T 细胞调节

T 细胞活化和分化的调节是免疫反应的关键方面。蛋白激酶C-θ 抑制剂可以调节 T 细胞行为,影响效应 T 细胞和调节性 T 细胞的功能。 这种调节对于维持免疫稳态和预防自身免疫反应至关重要 .

炎症性疾病

蛋白激酶C-θ 在 T 细胞活化中的作用也延伸到炎症性疾病。 抑制它可以抑制炎症性 T 细胞反应,同时增强调节性 T 细胞 (Treg) 的抑制功能,为治疗自身免疫性疾病和炎症性疾病提供双重治疗方法 .

作用机制

Target of Action

The primary target of PKC-theta inhibitors is Protein Kinase C theta (PKCθ) . PKCθ is a serine/threonine kinase that belongs to the novel PKC subfamily . It plays a critical role in several essential cellular processes such as survival, proliferation, and differentiation . PKCθ is also a key player in carcinogenesis, exerting both promotive and suppressive effects on tumor cell growth and metastasis .

Mode of Action

PKC-theta inhibitors, like Compound 20 (C20), selectively inhibit the nuclear translocation of PKCθ . PKCθ inhibitors block the catalytic activity of PKC enzymes, such as PKCα, PKCβ, PKCθ, and PKCδ . This inhibition leads to the suppression of pathways like PKC/ERK1/2 and PKC/NF-κB .

Biochemical Pathways

PKCθ is involved in multiple signal transduction pathways that turn environmental cues into cellular actions . PKCθ controls T cell activation, survival, and differentiation . Inhibition of PKCθ leads to a significant reduction in the number of immune cells infiltrating the heart, as well as necrosis and fibrosis .

Pharmacokinetics

One study showed that pkcθ inhibitor 1 inhibits il-2 production in vivo with an ic50 of 019 μM . This suggests that PKCθ inhibitors can effectively penetrate tissues and reach their target cells.

Result of Action

The inhibition of PKCθ leads to a significant reduction in the number of immune cells infiltrating the heart, as well as necrosis and fibrosis . This results in a reduction of symptoms in a mouse model of multiple sclerosis . In cancer, high PKCθ expression leads to aberrant cell proliferation, migration, and invasion, resulting in a malignant phenotype . The inhibition of PKCθ can reduce these effects .

生化分析

Biochemical Properties

PKC-theta inhibitors interact with various enzymes, proteins, and biomolecules to exert their effects. One such inhibitor, EXS4318, has shown high selectivity and potency against PKC-theta. This inhibitor binds to the catalytic domain of PKC-theta, preventing its activation and subsequent phosphorylation of downstream targets. The interaction between PKC-theta inhibitors and PKC-theta is highly specific, minimizing off-target effects and ensuring effective modulation of T-cell function .

Cellular Effects

PKC-theta inhibitors have significant effects on various cell types and cellular processes. In T-cells, these inhibitors downregulate the production of interleukin-2 (IL-2) by inhibiting the activation of transcription factors such as nuclear factor-kappa B (NF-kappa B) and nuclear factor of activated T-cells (NF-AT). This results in reduced T-cell proliferation and activation, which is beneficial in treating autoimmune diseases . Additionally, PKC-theta inhibitors can modulate the balance between regulatory T-cells (Tregs) and effector T-cells (Teffs), further influencing immune responses .

Molecular Mechanism

The molecular mechanism of PKC-theta inhibitors involves binding to the catalytic domain of PKC-theta, preventing its activation by diacylglycerol and phosphatidylserine. This inhibition blocks the phosphorylation of downstream targets, such as CARMA/BCL10/MALT (CBM) signaling complex, which is essential for T-cell activation . By inhibiting PKC-theta, these inhibitors reduce the activation of transcription factors NF-kappa B and NF-AT, leading to decreased IL-2 production and T-cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PKC-theta inhibitors can vary over time. Studies have shown that these inhibitors maintain their stability and potency over extended periods, ensuring consistent modulation of T-cell function . Long-term exposure to PKC-theta inhibitors has been observed to result in sustained suppression of T-cell activation and proliferation, with minimal degradation of the compound .

Dosage Effects in Animal Models

The effects of PKC-theta inhibitors in animal models vary with different dosages. At low doses, these inhibitors effectively reduce T-cell activation and proliferation without causing significant adverse effects . At higher doses, PKC-theta inhibitors may exhibit toxic effects, such as impaired immune responses and increased susceptibility to infections . It is crucial to determine the optimal dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

PKC-theta inhibitors are involved in various metabolic pathways, including the inhibition of glycolysis and the tricarboxylic acid (TCA) cycle. These inhibitors also affect the pentose phosphate pathway, fatty acid oxidation, and cholesterol transport . By modulating these metabolic pathways, PKC-theta inhibitors can influence cellular energy production and overall metabolic flux .

Transport and Distribution

PKC-theta inhibitors are transported and distributed within cells and tissues through specific transporters and binding proteins. These inhibitors localize primarily in T-cells, where they exert their effects on T-cell activation and function . The distribution of PKC-theta inhibitors within tissues is influenced by their binding affinity to PKC-theta and other cellular components .

Subcellular Localization

The subcellular localization of PKC-theta inhibitors is primarily within the cytoplasm and at the immunological synapse, where PKC-theta is activated. These inhibitors target the catalytic domain of PKC-theta, preventing its translocation to the plasma membrane and subsequent activation . By inhibiting PKC-theta at these specific subcellular locations, these inhibitors effectively modulate T-cell activation and immune responses .

属性

IUPAC Name |

4-N-[[4-(aminomethyl)cyclohexyl]methyl]-5-nitro-2-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F3N6O3/c21-20(22,23)32-17-4-2-1-3-15(17)11-26-19-27-12-16(29(30)31)18(28-19)25-10-14-7-5-13(9-24)6-8-14/h1-4,12-14H,5-11,24H2,(H2,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOWATVSFKRXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)CNC2=NC(=NC=C2[N+](=O)[O-])NCC3=CC=CC=C3OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

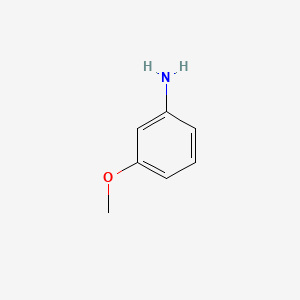

![4-[(E)-hept-3-enoxy]-3-methoxyaniline](/img/structure/B1676027.png)

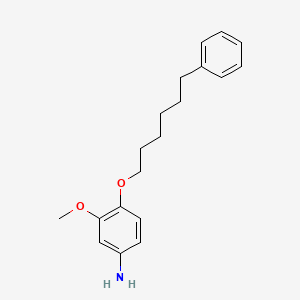

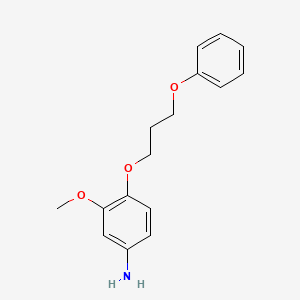

![3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]aniline](/img/structure/B1676030.png)

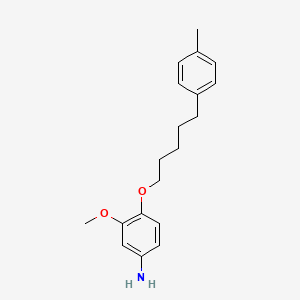

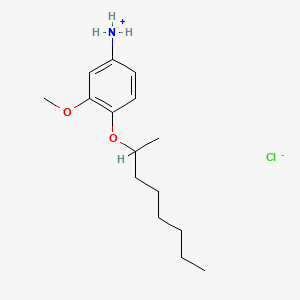

![3-methoxy-4-[5-(4-methoxyphenyl)pentoxy]aniline](/img/structure/B1676040.png)